
2-bromo-3-(methoxymethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-3-(methoxymethoxy)aniline is an organic compound with a bromine atom, two methoxy groups, and an amine group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-(methoxymethoxy)aniline typically involves the bromination of 3-methoxymethoxyphenylamine. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position. A common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-3-(methoxymethoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of azides or thiols.
Oxidation: Formation of quinones.
Reduction: Formation of dehalogenated amines.
Coupling: Formation of biaryl compounds.
Applications De Recherche Scientifique
2-bromo-3-(methoxymethoxy)aniline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Material Science: Utilized in the synthesis of polymers and materials with specific electronic properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 2-bromo-3-(methoxymethoxy)aniline involves its interaction with molecular targets through its functional groups. The bromine atom and methoxy groups can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s reactivity and binding affinity. The amine group can form covalent bonds with electrophilic centers in biological molecules, potentially leading to biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-3-methoxyphenol: Similar structure but lacks the amine group.
2-Bromo-3-methoxythiophene: Contains a thiophene ring instead of a benzene ring.
3-Bromo-2-methoxyaniline: Similar structure but with different substitution pattern.
Uniqueness
2-bromo-3-(methoxymethoxy)aniline is unique due to the presence of both methoxy and amine groups, which provide distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C8H10BrNO2 |
|---|---|
Poids moléculaire |
232.07 g/mol |
Nom IUPAC |
2-bromo-3-(methoxymethoxy)aniline |
InChI |
InChI=1S/C8H10BrNO2/c1-11-5-12-7-4-2-3-6(10)8(7)9/h2-4H,5,10H2,1H3 |
Clé InChI |
OECCYBRMBPIKJU-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=CC=CC(=C1Br)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
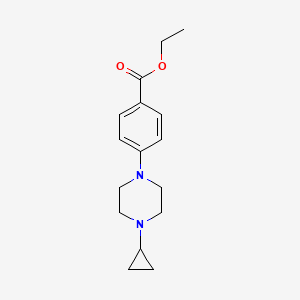
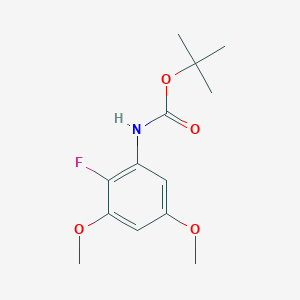
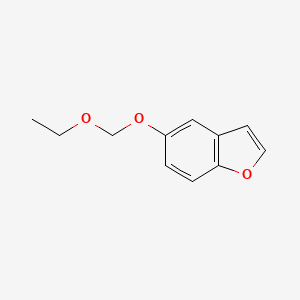
![1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B8620360.png)

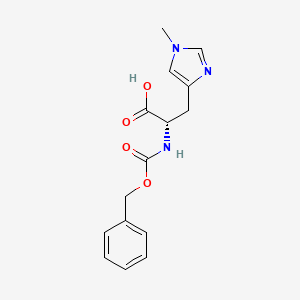
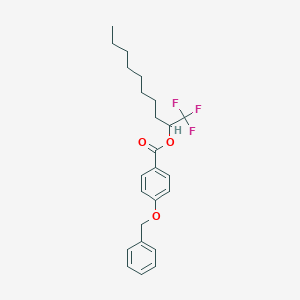
![2-Sulfamoylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B8620393.png)
![4-N-(3-bromophenyl)-7-N-methylpyrido[2,3-d]pyrimidine-4,7-diamine](/img/structure/B8620405.png)
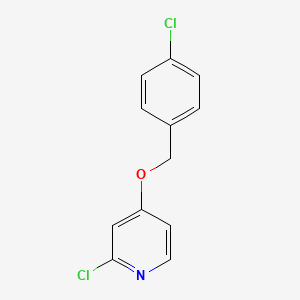
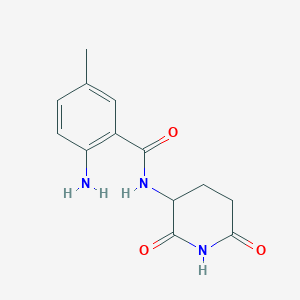
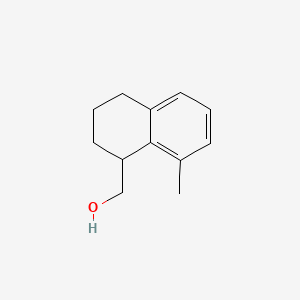
![2-(4-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl)propan-2-ol](/img/structure/B8620430.png)

